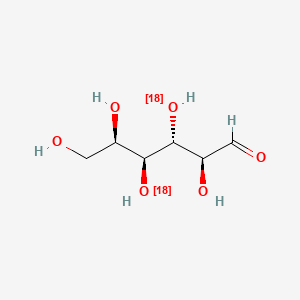

D-talose-18O2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

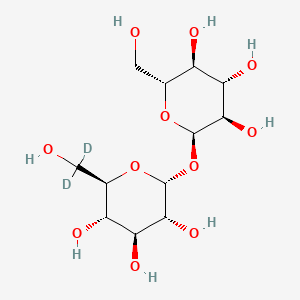

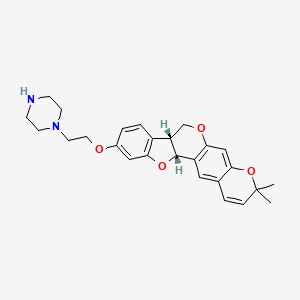

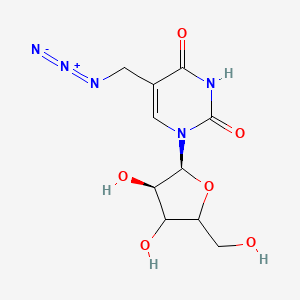

D-talose-18O2 is a rare sugar molecule, specifically an isotopically labeled form of D-talose, where two oxygen atoms are replaced with the isotope oxygen-18. D-talose itself is an aldohexose, a type of monosaccharide with six carbon atoms and an aldehyde group. It is classified as a rare sugar due to its limited natural occurrence. D-talose has gained attention for its potential antimicrobial and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-talose-18O2 can be synthesized through the epimerization of D-galactose using a finely tuned molybdenum oxide (MoO3) solid acid catalyst. The reaction involves the modulation of the valency ratio in Mo species (Mo5+/6+), resulting in improved Lewis acidity and porosity. The reaction is carried out in a water medium at 120°C for 30 minutes, yielding D-talose with high selectivity and carbon balance .

Industrial Production Methods: Industrial production of this compound is not widely established due to its rarity and high cost. the use of immobilized enzymes, such as L-ribose isomerase, has been explored for the conversion of D-tagatose to D-talose. This method involves the use of a packed bed reactor with commercial glucose isomerase, operating at optimal conditions of pH 8.0 and 60°C .

Análisis De Reacciones Químicas

Types of Reactions: D-talose-18O2 undergoes various chemical reactions, including:

Epimerization: Conversion of D-galactose to D-talose using molybdenum oxide catalysts.

Isomerization: Conversion of D-tagatose to D-talose using L-ribose isomerase.

Common Reagents and Conditions:

Molybdenum oxide (MoO3): Used as a catalyst for epimerization reactions.

L-ribose isomerase: Enzyme used for isomerization reactions.

Major Products:

Aplicaciones Científicas De Investigación

D-talose-18O2 has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of D-talose-18O2 involves its interaction with specific molecular targets and pathways. For instance, the epimerization of D-galactose to D-talose is facilitated by the formation of a Mo-sugar complex, which influences the C1–C2 carbon shift. This mechanism is confirmed through isotopic labeling and NMR characterization . Additionally, D-talose exhibits antimicrobial and anti-inflammatory effects by inhibiting key enzymes and pathways involved in microbial growth and inflammation .

Comparación Con Compuestos Similares

D-tagatose: A low-calorie sweetener with applications in the food industry.

D-galactose: A common sugar that can be epimerized to form D-talose.

Uniqueness of D-talose-18O2: this compound is unique due to its isotopic labeling with oxygen-18, which allows for detailed studies of reaction mechanisms and metabolic pathways. Its rarity and specific biological activities also distinguish it from other similar compounds .

Propiedades

Fórmula molecular |

C6H12O6 |

|---|---|

Peso molecular |

184.16 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i11+2,12+2 |

Clave InChI |

GZCGUPFRVQAUEE-AMUOQIKHSA-N |

SMILES isomérico |

C([C@H]([C@@H]([C@@H]([C@@H](C=O)O)[18OH])[18OH])O)O |

SMILES canónico |

C(C(C(C(C(C=O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)